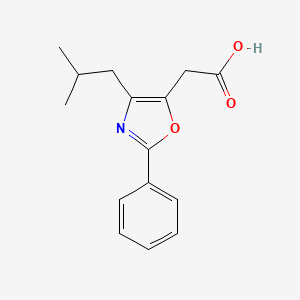
3-氟-5-碘-4-甲基苯甲酸
概述
描述
3-Fluoro-5-iodo-4-methylbenzoic acid is a chemical compound with the CAS Number: 861905-94-4 . It has a molecular weight of 280.04 . The compound appears as a solid and is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . It is described as a light yellow to pink to light brown powder .
Synthesis Analysis
The synthesis of 3-Fluoro-5-iodo-4-methylbenzoic acid involves the coupling of this compound with a pyridine derivative in the presence of a palladium catalyst and a ligand, followed by a series of functional group transformations . It can also be used as a starting material for the synthesis of various materials .Molecular Structure Analysis
The molecular formula of 3-Fluoro-5-iodo-4-methylbenzoic acid is C8H6FIO2 . The exact mass is 279.94000 .Physical And Chemical Properties Analysis
3-Fluoro-5-iodo-4-methylbenzoic acid has a boiling point of 347.6±42.0°C at 760 mmHg and a flash point of 164.1°C . It has a density of 1.937 . The compound is a solid at room temperature .科学研究应用
3-Fluoro-5-iodo-4-methylbenzoic Acid: A Comprehensive Analysis
Synthesis of Biologically Active Compounds: 3-Fluoro-5-iodo-4-methylbenzoic acid is a valuable intermediate in the synthesis of various biologically active compounds. Its halogenated aromatic carboxylic acid structure allows it to participate in diverse pharmacological properties, including antimicrobial activities .
Nucleophilic Aromatic Substitution: The fluorine atom in the compound enables nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis for introducing functional groups into aromatic systems .
Preparation of Diagnostic Agents: This compound has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB), which is a precursor for diagnostic agents used in medical imaging .
Alzheimer’s Disease Treatment Research: Derivatives of 3-Fluoro-5-iodo-4-methylbenzoic acid have been explored for the treatment of Alzheimer’s disease, showcasing its potential in medicinal chemistry applications .
Fischer Esterification Reactions: It can undergo Fischer esterification, a process to form esters, which are essential in various chemical industries including pharmaceuticals and fragrances .
Engineering Controls in Hazardous Environments: While not a direct application of the compound itself, its handling and storage require well-designed engineering controls to ensure worker safety, indicating its significance in industrial safety protocols .
安全和危害
The compound is classified under GHS07 for safety . It has hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
作用机制
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . The presence of a fluorine and iodine atom in the compound could potentially influence its reactivity and interaction with its targets.
Action Environment
The action, efficacy, and stability of 3-Fluoro-5-iodo-4-methylbenzoic acid could potentially be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present.
属性
IUPAC Name |
3-fluoro-5-iodo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODTVAOVOKWNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659225 | |
| Record name | 3-Fluoro-5-iodo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-iodo-4-methylbenzoic acid | |
CAS RN |
861905-94-4 | |
| Record name | 3-Fluoro-5-iodo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-5-iodo-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![1-[(4-Propylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386804.png)
![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)


![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)




![2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid](/img/structure/B1386819.png)

![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)